molecular formula C23H25F3N2OS B13840185 (E/Z)-Flupentixol-d4 Dihydrochloride

(E/Z)-Flupentixol-d4 Dihydrochloride

Katalognummer: B13840185
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: NJMYODHXAKYRHW-QZPARXMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E/Z)-Flupentixol-d4 Dihydrochloride (CAS: 1246833-30-6) is a deuterated derivative of flupentixol, a thioxanthene-class antipsychotic. Its molecular formula is C23H23D4Cl2F3N2OS, with a molecular weight of 511.46 g/mol . Structurally, it features deuterium atoms at four positions, which are introduced to enhance metabolic stability and prolong half-life in pharmacokinetic studies. The compound exists as a dihydrochloride salt, improving its solubility in polar solvents like water and ethanol . It is primarily used as a reference standard in pharmaceutical analysis to quantify impurities and validate analytical methods . Limited safety data necessitate strict handling protocols, including personal protective equipment and proper storage .

Eigenschaften

Molekularformel

C23H25F3N2OS

Molekulargewicht

438.5 g/mol

IUPAC-Name

1,1,2,2-tetradeuterio-2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/i14D2,15D2

InChI-Schlüssel

NJMYODHXAKYRHW-QZPARXMSSA-N

Isomerische SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Kanonische SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E/Z)-Flupentixol-d4 Dihydrochloride involves the deuteration of Flupentixol. This process typically includes the introduction of deuterium gas in the presence of a catalyst under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of (E/Z)-Flupentixol-d4 Dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the deuteration reaction. The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: (E/Z)-Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thioxanthene derivatives.

    Substitution: Formation of substituted thioxanthene compounds.

Wissenschaftliche Forschungsanwendungen

(E/Z)-Flupentixol-d4 Dihydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Flupentixol in various samples.

    Biology: Employed in studies involving receptor binding and neurotransmitter interactions.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Flupentixol in the body.

    Industry: Applied in the development of new antipsychotic drugs and in quality control processes.

Wirkmechanismus

The mechanism of action of (E/Z)-Flupentixol-d4 Dihydrochloride involves its interaction with dopamine receptors in the brain. The compound acts as a dopamine antagonist, blocking the D2 receptors and thereby reducing the symptoms of psychosis. The deuterated form allows for more precise tracking and analysis in pharmacokinetic studies, providing insights into the drug’s metabolism and distribution.

Vergleich Mit ähnlichen Verbindungen

Non-Deuterated Flupentixol Derivatives

  • Flupentixol Dihydrochloride (CAS: 2413-38-9): The non-deuterated parent compound shares the core thioxanthene structure but lacks deuterium substitution. Its molecular formula is C23H27Cl2F3N2OS, with a molecular weight of 507.43 g/mol . The absence of deuterium results in faster metabolic clearance compared to the deuterated form, as deuterium reduces CYP450-mediated oxidation .
  • O-Acetylflupentixol Dihydrochloride (Impurity E): This impurity, identified in pharmacopeial standards, introduces an acetyl group to the hydroxyethyl side chain (C25H27F3N2O2S·2HCl; MW: 555.52 g/mol) .

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Solubility Profile
(E/Z)-Flupentixol-d4 DHC C23H23D4Cl2F3N2OS 511.46 Deuterium substitution Slightly soluble in water
Flupentixol DHC C23H27Cl2F3N2OS 507.43 Non-deuterated Similar solubility
O-Acetylflupentixol DHC C25H27F3N2O2S·2HCl 555.52 Acetylated side chain Increased lipophilicity

Deuterated Pharmaceutical Salts

  • Dimethocaine-d4 Hydrochloride: Another deuterated dihydrochloride salt, this local anesthetic analog (C15H22D4ClN2O2) incorporates deuterium in the benzoyl group . Like (E/Z)-Flupentixol-d4, deuterium enhances metabolic stability, but its therapeutic target (sodium channels) and mechanism differ entirely .
  • H-7 Dihydrochloride :
    A kinase inhibitor (C14H14N6O·2HCl) with broad polypharmacology. Despite sharing the dihydrochloride salt form, its mechanism of action (MoA) involves ATP-competitive kinase inhibition, unlike the dopamine receptor antagonism of flupentixol derivatives .

Table 2: Pharmacological and Functional Comparisons

Compound Primary Target/Mechanism IC50/Activity Therapeutic Use
(E/Z)-Flupentixol-d4 DHC Dopamine D1/D2 receptors N/A (reference standard) Antipsychotic research
Vanoxerine DHC CDK2/4/6 kinases 3.79–4.04 µM (cancer) Oncology
H-7 DHC Protein kinases Broad polypharmacology Cell signaling research

Key Research Findings

  • Deuterium Impact: (E/Z)-Flupentixol-d4 exhibits prolonged half-life compared to non-deuterated flupentixol due to reduced metabolic degradation, a trend observed in deuterated analogs like dimethocaine-d4 .
  • Salt Form Utility : The dihydrochloride form enhances water solubility across diverse compounds, from antipsychotics (flupentixol) to initiators (azoamidines), facilitating formulation in polar solvents .
  • Structural-Activity Relationship: Minor modifications (e.g., acetylation in O-Acetylflupentixol) significantly alter lipophilicity and biodistribution, underscoring the importance of impurity profiling in pharmaceuticals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.